![molecular formula C17H30O5Si2 B14220503 Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol CAS No. 824393-86-4](/img/structure/B14220503.png)
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is a complex organic compound that features both benzoic acid and silyl ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the silyl ether groups through a series of reactions. The process may involve:
Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.
Silylation: Introducing the silyl groups using reagents such as chlorodimethylsilane in the presence of a base like triethylamine.
Hydrolysis: Converting the ester back to the acid form under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the silyl ether groups.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-en-1-ol moiety.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or as a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol exerts its effects involves interactions with various molecular targets. The silyl ether groups can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound without the silyl ether groups.
Trimethylsilyl benzoate: Contains a silyl group but lacks the but-3-en-1-ol moiety.
Methoxybenzoic acid: Features a methoxy group but not the silyl ether functionalities.
Uniqueness
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is unique due to the combination of benzoic acid and silyl ether groups, which provide both stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
824393-86-4 |
|---|---|
Molecular Formula |
C17H30O5Si2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C10H24O3Si2.C7H6O2/c1-12-14(3,4)9-10(7-8-11)15(5,6)13-2;8-7(9)6-4-2-1-3-5-6/h9,11H,7-8H2,1-6H3;1-5H,(H,8,9) |
InChI Key |
WIFPVNMAOGBTDE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C=C(CCO)[Si](C)(C)OC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
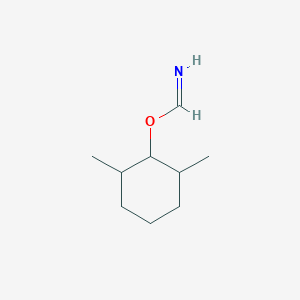
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
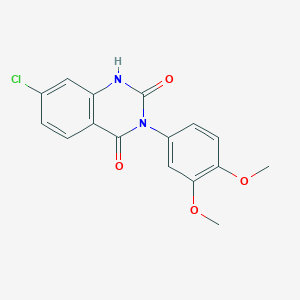
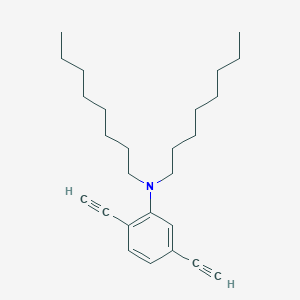
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
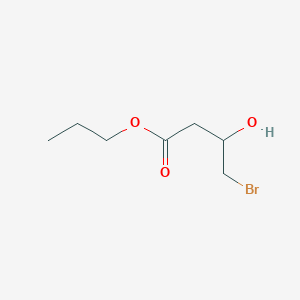

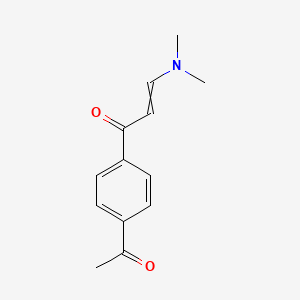
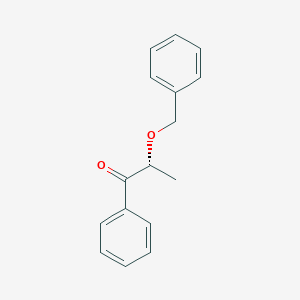
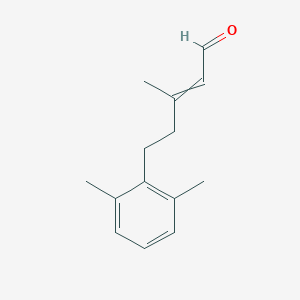
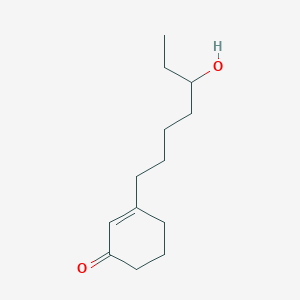
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
